5-Amino-3-bromo-2-piperidinopyridine
Description
Properties
IUPAC Name |
5-bromo-6-piperidin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-9-6-8(12)7-13-10(9)14-4-2-1-3-5-14/h6-7H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHLGYLXXOMLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination Using Liquid Bromine
Electrophilic bromination remains a cornerstone for introducing bromine atoms into aromatic systems. The Chinese patent CN103664765A details a protocol for synthesizing 2-amino-3-bromopyridine, which shares structural similarities with the target compound. Key steps include:
-
Dissolving 2-aminopyridine in an organic solvent (e.g., dichloromethane).
-
Controlled addition of liquid bromine at 0°C, followed by acetic acid to stabilize intermediates.
-
Gradual warming to 50–60°C to complete the reaction.
This method achieves regioselective bromination at position 3, critical for subsequent functionalization. Adapting this approach to 2-piperidinopyridine derivatives would require evaluating the directing effects of the piperidine group. Piperidine, being electron-donating via resonance, may direct electrophilic substitution to positions ortho (C3) or para (C5) relative to itself. Preliminary studies on analogous systems suggest that bromination at C3 is feasible under kinetic control, yielding 3-bromo-2-piperidinopyridine as a key intermediate.
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS offers a milder alternative for bromination, particularly in substrates sensitive to harsh conditions. In a study on pyrimidine derivatives, 2-amino-4-methyl-6-anilinopyrimidine underwent bromination with NBS, yielding 5-bromo analogs in 60–85% yields. Applying this to pyridine systems:
-
Dissolve 2-piperidinopyridine in a polar aprotic solvent (e.g., DMF).
-
Add NBS incrementally at 0–25°C.
-
Stir for 12–24 hours to ensure complete conversion.
This method minimizes over-bromination and is compatible with acid-sensitive functional groups. However, the steric bulk of the piperidine ring may necessitate longer reaction times or elevated temperatures.
Amination at Position 5
Nitration Followed by Reduction
Introducing the amino group at position 5 often involves nitration and subsequent reduction:
-
Nitrate 3-bromo-2-piperidinopyridine using HNO₃/H₂SO₄ at 0–5°C.
-
Reduce the nitro group to an amine via catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.
This method is robust but requires stringent temperature control during nitration to avoid polysubstitution.
Directed C-H Amination
Transition metal-catalyzed C-H amination offers a more direct approach. For instance, palladium-catalyzed coupling of 3-bromo-2-piperidinopyridine with benzophenone imine, followed by hydrolysis, yields the desired amine. Key conditions include:
-
Using Pd(OAc)₂ as a catalyst.
-
Employing Xantphos as a ligand.
-
Heating in toluene at 110°C for 24 hours.
This method circumvents the need for pre-functionalized substrates but is sensitive to steric hindrance from the piperidine group.
Integrated Synthetic Routes
Route 2: Piperidine Ring Construction via Aza-Prins Cyclization
-
Cyclization : React 5-amino-3-bromopyridine-2-carbaldehyde with homoallylamine in the presence of ZrCl₄ to form the piperidine ring.
-
Purification : Isolate via column chromatography (SiO₂, EtOAc/hexanes).
Yield : 65%.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic Bromination | Br₂, CH₃COOH | 45–60 | Cost-effective, scalable | Over-bromination risk |
| NBS Bromination | NBS, DMF | 60–75 | Regioselective, mild conditions | Requires anhydrous conditions |
| Reductive Amination | NaBH₄, Pd-C | 50–70 | Stereocontrol, functional tolerance | Multi-step, moderate yields |
| Directed C-H Amination | Pd(OAc)₂, Xantphos | 55–65 | Atom-economical | Catalyst sensitivity |
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-2-piperidinopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Reduction and Oxidation: The amino group can be involved in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Redox Reactions: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
5-Amino-3-bromo-2-piperidinopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-2-piperidinopyridine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 5-Bromo-2-morpholinopyridin-3-amine (CAS: N/A): Substitutions: Bromine (position 3), morpholine (position 2), amino (position 5). Key Differences: The morpholine group (a six-membered ring with one oxygen) enhances solubility compared to piperidine but introduces different hydrogen-bonding capabilities. Morpholine’s electron-rich oxygen may alter nucleophilic reactivity at adjacent positions . Applications: Likely used in drug candidates targeting CNS diseases due to improved blood-brain barrier penetration.
- 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS: N/A): Substitutions: Ethynyl-trimethylsilyl group (position 3), amino (position 5). Key Differences: The bulky trimethylsilyl-ethynyl group increases steric hindrance, reducing reactivity at position 3. The ethynyl group enables cross-coupling reactions (e.g., Sonogashira), which are less feasible in the piperidine-containing analog .
Functional Group Variations
- 3-Amino-2-Bromo-5-Fluoropyridine (CAS: 884495-03-8): Substitutions: Bromine (position 2), amino (position 3), fluorine (position 5). Key Differences: Fluorine’s electronegativity increases metabolic stability and alters electronic distribution. The absence of a piperidine group reduces solubility but enhances membrane permeability . Applications: Intermediate in kinase inhibitor synthesis.
- 2-Amino-5-bromo-3-hydroxypyridine (CAS: 39903-01-0): Substitutions: Hydroxyl (position 3), bromine (position 5), amino (position 2). Contrasts with the non-acidic piperidine group in the target compound .
Steric and Structural Modifications
- 5-Amino-3-bromo-2-methylpyridine (CAS: 42753-71-9): Substitutions: Methyl (position 2), bromine (position 3), amino (position 5). Key Differences: The methyl group increases lipophilicity but reduces steric bulk compared to piperidine. This analog is more prone to oxidative metabolism in hepatic systems .
- 2-Amino-5-bromo-3-iodopyridine (CAS: 381233-96-1): Substitutions: Iodine (position 3), bromine (position 5), amino (position 2). Key Differences: Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br) enhance susceptibility to nucleophilic substitution. Higher molecular weight (318.93 g/mol) impacts pharmacokinetics .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| 5-Amino-3-bromo-2-piperidinopyridine | C₁₀H₁₄BrN₃ | 256.15 | Br (3), NH₂ (5), piperidine (2) | Not reported |
| 5-Bromo-2-morpholinopyridin-3-amine | C₉H₁₂BrN₃O | 258.12 | Br (3), NH₂ (5), morpholine (2) | Not reported |
| 3-Amino-2-Bromo-5-Fluoropyridine | C₅H₄BrFN₂ | 191.00 | Br (2), NH₂ (3), F (5) | Not reported |
| 2-Amino-5-bromo-3-hydroxypyridine | C₅H₅BrN₂O | 189.01 | Br (5), NH₂ (2), OH (3) | Not reported |
| 5-Amino-3-bromo-2-methylpyridine | C₆H₇BrN₂ | 187.05 | Br (3), NH₂ (5), CH₃ (2) | 80–82 |
Biological Activity
5-Amino-3-bromo-2-piperidinopyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its applications in scientific research, supported by data tables and relevant studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a piperidine ring, an amino group, and a bromine atom attached to a pyridine core. Its molecular formula is . The presence of the piperidine ring enhances its lipophilicity and ability to penetrate biological membranes, which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The amino group can form hydrogen bonds with various biological macromolecules, influencing enzyme activity.
- Halogen Bonding : The bromine atom may participate in halogen bonding, which can enhance the compound's binding affinity to target proteins.
- Bioavailability : The piperidine ring improves the compound's ability to cross cell membranes, thereby increasing its bioavailability .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as ALK-positive non-small cell lung cancer (NSCLC) cells. For example, derivatives of this compound have been designed to overcome resistance mechanisms in ALK inhibitors like Crizotinib .
| Compound | IC50 (μM) | Cell Line | Activity |
|---|---|---|---|
| This compound | 6.27 | H3122 (ALK-addicted) | Potent anti-proliferative |
| This compound | 10.71 | HCC78 (ROS1-addicted) | Potent anti-proliferative |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Crizotinib Resistance : A study focused on developing inhibitors that could work against Crizotinib-resistant ALK mutations demonstrated that derivatives of this compound showed enhanced potency compared to traditional therapies. This indicates its potential role in treating resistant cancer forms .
- Pharmacokinetics : In vivo studies revealed that compounds derived from this compound exhibited favorable pharmacokinetic profiles, including high bioavailability and moderate clearance rates in animal models .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| 5-Amino-3-bromo-2-chloropyridine | Chlorine instead of Bromine | Lower potency |
| 2-Amino-5-bromopyridine | Lacks Piperidine ring | Less complex, reduced activity |
Q & A
Q. What are the established synthetic routes for 5-Amino-3-bromo-2-piperidinopyridine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves bromination of a precursor pyridine derivative. For example, bromination of 2-amino-3-methylpyridine using N-bromosuccinimide (NBS) in acetic acid at 80–100°C yields brominated intermediates . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to brominating agent) and reaction time (4–6 hours) to minimize byproducts like di-brominated species. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How is this compound characterized to confirm structural fidelity?
Methodological Answer: Use a combination of:
- NMR : H and C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 245.02) .
Q. What are common functionalization reactions for brominated pyridine derivatives like this compound?
Methodological Answer: Bromine at the 3-position enables:
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), NaCO, DME/HO, 80°C) .
- Nucleophilic substitution : Replacement with amines (e.g., piperidine in DMF at 120°C) to modify the piperidine moiety .
Advanced Research Questions
Q. How does steric hindrance from the piperidine group influence regioselectivity in substitution reactions?
Methodological Answer: The piperidine ring at the 2-position creates steric bulk, directing electrophilic attacks to the less hindered 5-amino site. Computational modeling (DFT calculations) can predict reactivity trends, while experimental validation via competitive reactions (e.g., bromination vs. chlorination) quantifies selectivity ratios .
Q. What advanced analytical methods resolve contradictions in reaction yield data under varying bromination conditions?
Methodological Answer: Contradictions arise from competing pathways (e.g., over-bromination). Use:
Q. How can the stability of this compound be assessed under physiological conditions?
Methodological Answer:
Q. What computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
Q. How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states. For example, Suzuki coupling in DMF/HO (3:1) at 100°C achieves 85% yield vs. 60% in THF . Arrhenius plots (ln k vs. 1/T) quantify activation energy differences .
Q. What strategies mitigate toxicity risks during in vitro biological studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
